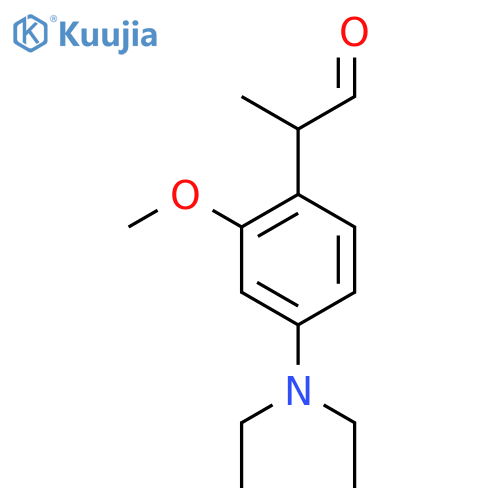

Cas no 2228914-07-4 (2-4-(diethylamino)-2-methoxyphenylpropanal)

2-4-(diethylamino)-2-methoxyphenylpropanal 化学的及び物理的性質

名前と識別子

-

- 2-4-(diethylamino)-2-methoxyphenylpropanal

- 2228914-07-4

- 2-[4-(diethylamino)-2-methoxyphenyl]propanal

- EN300-1812514

-

- インチ: 1S/C14H21NO2/c1-5-15(6-2)12-7-8-13(11(3)10-16)14(9-12)17-4/h7-11H,5-6H2,1-4H3

- InChIKey: QKRUYPKOMQOZTA-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=C(C=CC=1C(C=O)C)N(CC)CC

計算された属性

- せいみつぶんしりょう: 235.157228913g/mol

- どういたいしつりょう: 235.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 6

- 複雑さ: 228

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 29.5Ų

2-4-(diethylamino)-2-methoxyphenylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1812514-0.5g |

2-[4-(diethylamino)-2-methoxyphenyl]propanal |

2228914-07-4 | 0.5g |

$1097.0 | 2023-09-19 | ||

| Enamine | EN300-1812514-5.0g |

2-[4-(diethylamino)-2-methoxyphenyl]propanal |

2228914-07-4 | 5g |

$3313.0 | 2023-06-01 | ||

| Enamine | EN300-1812514-10.0g |

2-[4-(diethylamino)-2-methoxyphenyl]propanal |

2228914-07-4 | 10g |

$4914.0 | 2023-06-01 | ||

| Enamine | EN300-1812514-10g |

2-[4-(diethylamino)-2-methoxyphenyl]propanal |

2228914-07-4 | 10g |

$4914.0 | 2023-09-19 | ||

| Enamine | EN300-1812514-0.1g |

2-[4-(diethylamino)-2-methoxyphenyl]propanal |

2228914-07-4 | 0.1g |

$1005.0 | 2023-09-19 | ||

| Enamine | EN300-1812514-1.0g |

2-[4-(diethylamino)-2-methoxyphenyl]propanal |

2228914-07-4 | 1g |

$1142.0 | 2023-06-01 | ||

| Enamine | EN300-1812514-2.5g |

2-[4-(diethylamino)-2-methoxyphenyl]propanal |

2228914-07-4 | 2.5g |

$2240.0 | 2023-09-19 | ||

| Enamine | EN300-1812514-1g |

2-[4-(diethylamino)-2-methoxyphenyl]propanal |

2228914-07-4 | 1g |

$1142.0 | 2023-09-19 | ||

| Enamine | EN300-1812514-0.05g |

2-[4-(diethylamino)-2-methoxyphenyl]propanal |

2228914-07-4 | 0.05g |

$959.0 | 2023-09-19 | ||

| Enamine | EN300-1812514-0.25g |

2-[4-(diethylamino)-2-methoxyphenyl]propanal |

2228914-07-4 | 0.25g |

$1051.0 | 2023-09-19 |

2-4-(diethylamino)-2-methoxyphenylpropanal 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

2-4-(diethylamino)-2-methoxyphenylpropanalに関する追加情報

2-4-(ジエチルアミノ)-2-メトキシフェニルプロパナル(CAS No. 2228914-07-4)の特性と応用

2-4-(ジエチルアミノ)-2-メトキシフェニルプロパナルは、有機化学分野で注目される化合物の一つです。そのCAS番号2228914-07-4は、研究開発や産業用途において重要な識別子として機能しています。本化合物は、芳香族アミンとアルデヒドの構造を併せ持つため、多様な反応性を示し、医薬品中間体や機能性材料の合成に活用されています。

近年、サステナブルケミストリーやグリーン合成への関心が高まる中、2-4-(ジエチルアミノ)-2-メトキシフェニルプロパナルの効率的な合成法が研究されています。特に、触媒反応や溶媒フリー条件での反応設計は、環境負荷低減の観点から重要なテーマです。また、AI予測ツールを活用した分子設計の進展により、本化合物の新たな応用可能性が探求されています。

この化合物の特異な電子特性は、有機EL材料やセンサー開発との親和性が高いことが報告されています。例えば、ジエチルアミノ基の電子供与性とメトキシ基の立体効果が組み合わさることで、発光特性や分子認識能の制御が可能となります。これらはバイオイメージングや環境モニタリング技術への応用が期待される特徴です。

産業界では、2228914-07-4を原料とする高付加価値化学品の開発が進められています。その安定性と反応性のバランスから、精密有機合成における重要な構築ブロックとしての需要が拡大中です。特にフレキシブルエレクトロニクス分野では、本化合物の誘導体が導電性材料として評価されています。

分析技術の面では、2-4-(ジエチルアミノ)-2-メトキシフェニルプロパナルの構造解析にNMRや質量分析が広く用いられます。最近では機械学習を活用したスペクトル予測技術が発展し、迅速な同定が可能となっています。また、結晶構造解析から得られる分子配列情報は、材料設計に貴重な知見を提供します。

安全性に関する研究では、本化合物の生分解性や生態影響が評価されています。グリーンケミストリーの原則に基づき、代替溶媒を使用した精製プロセスの開発など、環境配慮型の取り組みが進められています。これらの技術はサーキュラーエコノミーの実現に貢献するものとして注目されています。

将来的には、2228914-07-4を基盤としたスマートマテリアルの開発が期待されます。特に刺激応答性分子としての特性を活かし、ドラッグデリバリーシステムや自己修復材料への応用が検討されています。これらの進展は、SDGsの目標9「産業と技術革新の基盤をつくろう」に沿ったものと言えます。

2228914-07-4 (2-4-(diethylamino)-2-methoxyphenylpropanal) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)